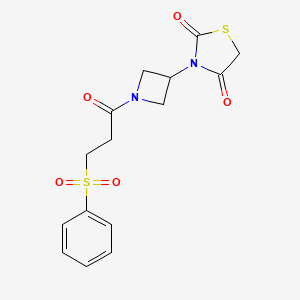

3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

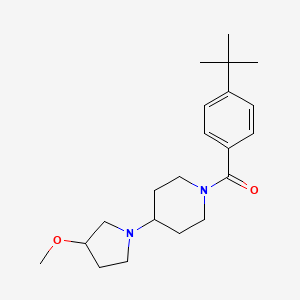

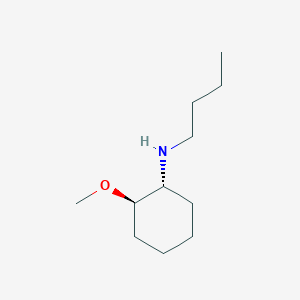

The compound “3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a synthetic molecule with the molecular formula C15H16N2O5S2 and a molecular weight of 368.42. It is a derivative of thiazolidine-2,4-dione .

Synthesis Analysis

Thiazolidine-2,4-dione derivatives are synthesized using various methods, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety, which is a part of the compound, is a heterocyclic structure that consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .Wissenschaftliche Forschungsanwendungen

Antihyperglycemic Activity

Thiazolidine-2,4-dione derivatives, including those with sulfonyl modifications, have been evaluated for their antihyperglycemic properties. These compounds were found to lower glucose and insulin levels in insulin-resistant mouse models, suggesting their potential as oral antihyperglycemic agents. The structure-activity relationship analysis revealed that certain substituents on the phenyl ring can enhance potency, making these derivatives promising candidates for diabetes treatment (Wrobel et al., 1998).

Anticancer Activity

Several thiazolidine-2,4-dione derivatives have demonstrated significant anticancer activity. Compounds with substituted phenyl groups attached to the thiazolidine-2,4-dione moiety showed notable growth inhibitory activity against various human cancer cell lines, including breast cancer (MCF-7) cells. These findings indicate the potential of these derivatives as anti-cancer agents, with specific substituents enhancing their efficacy (Asati & Bharti, 2018).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of thiazolidine-2,4-dione derivatives have been extensively studied. Novel derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, as well as fungal isolates like Candida albicans. This broad spectrum of activity suggests the utility of these compounds in combating infectious diseases (Menteşe et al., 2009).

Anti-inflammatory Activity

Thiazolidine-2,4-dione derivatives have also been explored for their anti-inflammatory potential. Compounds based on this moiety have shown inhibitory effects on the production of inflammatory markers such as nitric oxide and prostaglandin E2 in cellular models. These results suggest the potential application of these derivatives in the treatment of inflammatory diseases (Ma et al., 2011).

Eigenschaften

IUPAC Name |

3-[1-[3-(benzenesulfonyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S2/c18-13(6-7-24(21,22)12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-23-15(17)20/h1-5,11H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRNBICLEURCRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2661702.png)

![Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2661707.png)

![N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661717.png)